5a-Dihydronorethindrone
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Overview
Description
5a-Dihydronorethindrone, also known as 5α-Dihydronorethisterone, is a major active metabolite of norethisterone (norethindrone). Norethisterone is a synthetic progestin with additional weak androgenic and estrogenic activity. This compound is formed from norethisterone by the action of the enzyme 5α-reductase in the liver and other tissues .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5a-Dihydronorethindrone involves the reduction of norethisterone. This reduction is typically carried out using 5α-reductase, an enzyme that catalyzes the conversion of norethisterone to its 5α-reduced form .
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of bioreactors where norethisterone is exposed to 5α-reductase under controlled conditions to ensure efficient conversion.
Chemical Reactions Analysis
Types of Reactions: 5a-Dihydronorethindrone undergoes several types of chemical reactions, including:
Oxidation: This reaction can convert this compound to various oxidized products.
Reduction: Further reduction can lead to more saturated derivatives.
Substitution: Various substituents can be introduced into the molecule under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Conditions vary depending on the substituent being introduced but often involve catalysts and specific solvents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to hydroxylated derivatives, while reduction can produce more saturated compounds .
Scientific Research Applications
5a-Dihydronorethindrone has several applications in scientific research:
Chemistry: It is used as a reference compound in studies involving steroid metabolism and enzyme activity.
Biology: The compound is studied for its effects on cellular processes and hormone receptor interactions.
Medicine: Research focuses on its potential therapeutic uses, particularly in hormone replacement therapy and contraception.
Mechanism of Action
5a-Dihydronorethindrone exerts its effects primarily through interaction with hormone receptors. It has been found to possess both progestogenic and marked antiprogestogenic activity, showing a profile similar to that of selective progesterone receptor modulators. The compound has a reduced affinity for the progesterone receptor compared to norethisterone but shows higher affinity for the androgen receptor. Despite this higher affinity, it has significantly diminished androgenic activity .
Comparison with Similar Compounds
Norethisterone: The parent compound from which 5a-Dihydronorethindrone is derived.
Ethisterone: Another synthetic progestin with similar properties.
Testosterone and Nandrolone: Natural and synthetic androgens that undergo similar metabolic pathways.
Uniqueness: this compound is unique in its dual progestogenic and antiprogestogenic activity, which is not commonly observed in other similar compounds. Its reduced androgenic activity also sets it apart from other androgens and progestins .
Properties
Molecular Formula |
C20H28O2 |
---|---|
Molecular Weight |
300.4 g/mol |
IUPAC Name |
(13S,17R)-17-ethynyl-17-hydroxy-13-methyl-1,2,4,5,6,7,8,9,10,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C20H28O2/c1-3-20(22)11-9-18-17-6-4-13-12-14(21)5-7-15(13)16(17)8-10-19(18,20)2/h1,13,15-18,22H,4-12H2,2H3/t13?,15?,16?,17?,18?,19-,20-/m0/s1 |
InChI Key |
OMGILQMNIZWNOK-ZUAOBGMRSA-N |
Isomeric SMILES |
C[C@]12CCC3C(C1CC[C@]2(C#C)O)CCC4C3CCC(=O)C4 |
Canonical SMILES |
CC12CCC3C(C1CCC2(C#C)O)CCC4C3CCC(=O)C4 |
Origin of Product |
United States |
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